![molecular formula C18H21NO4S B2654290 Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate CAS No. 197958-49-9](/img/structure/B2654290.png)
Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate
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Description
Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate, also known as Ethyl tosylglycinate, Ts-glycine ethyl ester, Ethyl N-[(4-methylphenyl)sulfonyl]glycinate, and other names , is a chemical compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 .
Chemical Reactions Analysis
Esters, including Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Basic hydrolysis can be used to convert fats and oils into soap, a process called a saponification reaction . Esters can be converted to amides via an aminolysis reaction . They can also undergo trans-esterification reactions to form different esters . Furthermore, esters can be reduced to form alcohols or aldehydes depending on the reducing agent . They also react with organometallic compounds to form tertiary alcohols .Physical And Chemical Properties Analysis
The melting point of Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate is 64-66 °C, and its predicted boiling point is 384.7±52.0 °C . The predicted density is 1.229±0.06 g/cm3 , and the predicted pKa is 9.25±0.50 .Scientific Research Applications
properties
IUPAC Name |
ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-3-23-18(20)14-19(13-16-7-5-4-6-8-16)24(21,22)17-11-9-15(2)10-12-17/h4-12H,3,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELGXMAUYRBWIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate |
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